MFCD18317549
Description
MFCD18317549 is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Key characteristics include:
- Solubility: Predicted log S (ESOL) = -2.47, indicating moderate solubility in organic solvents .
- PAINS (Pan-Assay Interference Compounds) filter: No significant alerts, indicating suitability for drug discovery .
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-19-12-6-8(3-4-11(12)15)9-5-10(14(17)18)13(20-2)16-7-9/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPGBAJHTYJYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687575 | |
| Record name | 5-(4-Fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-96-9 | |
| Record name | 5-(4-Fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18317549” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of “this compound”.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Catalysts and solvents may also be used to facilitate the reactions.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “this compound” in its pure form.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to carry out the chemical reactions on a bigger scale.
Continuous Processes: Implementing continuous processes to ensure a steady production rate.
Quality Control: Ensuring the product meets quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
“MFCD18317549” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but generally include controlled temperature, pressure, and pH.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
“MFCD18317549” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which “MFCD18317549” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD18317549 is compared below with three structurally and functionally related compounds: CAS 918538-05-3 (pyrrolotriazine derivative), CAS 1533-03-5 (trifluoromethyl ketone), and CAS 18212-20-9 (thiazole carboxylate).
Table 1: Structural and Functional Comparison
| Property | This compound | CAS 918538-05-3 | CAS 1533-03-5 | CAS 18212-20-9 |
|---|---|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | C₆H₃Cl₂N₃ | C₁₀H₉F₃O | C₆H₈N₂O₂S |
| Molecular Weight | 188.01 g/mol | 188.01 g/mol | 202.17 g/mol | 172.20 g/mol |
| Core Structure | Pyrrolo[1,2-f]triazine | Pyrrolo[2,1-f]triazine | Trifluoromethyl ketone | Thiazole carboxylate |
| Key Substituents | 2,4-dichloro | 4-chloro, 5-isopropyl | 3'-(trifluoromethyl) | 4-methyl, carboxylate |
| Bioactivity | Kinase inhibition | Antiviral | CYP450 inhibition | Enzyme inhibition |
| Log S (ESOL) | -2.47 | -2.63 | -3.12 | -1.98 |
| Bioavailability Score | 0.55 | 0.60 | 0.48 | 0.65 |
| Hazard Profile | H315, H319, H335 | H302 | H315, H319, H335 | H315, H319, H335 |
Key Findings:
Structural Analogues (Pyrrolotriazine Derivatives) :
- CAS 918538-05-3 shares the same molecular formula as this compound but differs in substituent positioning (4-chloro vs. 2,4-dichloro), which enhances its antiviral activity but reduces solubility (log S = -2.63 vs. -2.47) .
- Chlorine atoms in both compounds contribute to electrophilic reactivity, making them suitable for nucleophilic substitution reactions in drug synthesis .
Functional Analogues (Trifluoromethyl Ketones) :
- CAS 1533-03-5 incorporates a trifluoromethyl group, increasing metabolic stability and CYP450 inhibitory activity but reducing bioavailability (score = 0.48) compared to this compound .
- The ketone group in CAS 1533-03-5 allows for hydrogen bonding with biological targets, unlike the triazine core of this compound .
Heterocyclic Variants (Thiazole Carboxylates) :
- CAS 18212-20-9 exhibits superior solubility (log S = -1.98) due to its carboxylate group, which is absent in MFCD18317548. This enhances its utility in aqueous formulations but limits membrane permeability .
- Both compounds show similar hazard profiles (H315, H319, H335), indicating shared risks of skin/eye irritation and respiratory toxicity .
Research Implications and Limitations
- Advantages of this compound : Combines moderate bioavailability with a stable chlorinated core, ideal for developing kinase inhibitors.
- Limitations: Poor aqueous solubility may require formulation optimization (e.g., nanoencapsulation) .
- Future Directions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
